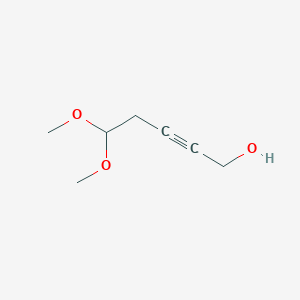

2-Pentyn-1-ol, 5,5-dimethoxy-

説明

BenchChem offers high-quality 2-Pentyn-1-ol, 5,5-dimethoxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Pentyn-1-ol, 5,5-dimethoxy- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

CAS番号 |

79576-62-8 |

|---|---|

分子式 |

C7H12O3 |

分子量 |

144.17 g/mol |

IUPAC名 |

5,5-dimethoxypent-2-yn-1-ol |

InChI |

InChI=1S/C7H12O3/c1-9-7(10-2)5-3-4-6-8/h7-8H,5-6H2,1-2H3 |

InChIキー |

MWZODJFDDQYSKG-UHFFFAOYSA-N |

正規SMILES |

COC(CC#CCO)OC |

製品の起源 |

United States |

The Strategic Significance of Alkynols As Versatile Synthetic Intermediates

Alkynols, organic compounds containing both a hydroxyl (-OH) and a carbon-carbon triple bond (C≡C) functionality, are prized intermediates in organic synthesis. The presence of these two reactive sites within a single molecule allows for a diverse array of chemical transformations. The hydroxyl group can be readily oxidized to aldehydes or carboxylic acids, or converted into a leaving group for nucleophilic substitution reactions.

The alkyne moiety, with its high degree of unsaturation and linear geometry, serves as a versatile handle for carbon-carbon bond formation and further functionalization. It can undergo a wide range of reactions, including:

Reduction: Alkynes can be selectively reduced to either cis- or trans-alkenes, or fully saturated to alkanes, providing stereochemical control in synthetic routes.

Hydration: The addition of water across the triple bond, often catalyzed by mercury or other transition metals, yields ketones or aldehydes.

Coupling Reactions: Terminal alkynes, in particular, are excellent substrates for powerful carbon-carbon bond-forming reactions such as the Sonogashira, Glaser, and Hay couplings. These reactions are instrumental in the synthesis of conjugated systems, natural products, and pharmaceutical agents. beilstein-journals.org

Cycloadditions: Alkynes can participate in various cycloaddition reactions, such as the Diels-Alder reaction (as a dienophile) and [3+2] cycloadditions, to construct carbocyclic and heterocyclic ring systems.

Metallation: The acidic proton of a terminal alkyne can be readily removed by a strong base to generate a potent nucleophile, an alkynide, which can then react with a wide range of electrophiles.

The ability to perform selective transformations on either the hydroxyl or the alkyne group, or to engage both in sequential or tandem reaction cascades, underscores the strategic importance of alkynols in the assembly of complex target molecules.

Overview of 2 Pentyn 1 Ol, 5,5 Dimethoxy As a Key Building Block in Modern Synthetic Chemistry

Transformations Involving the Carbon-Carbon Triple Bond

The electron-rich triple bond in 2-Pentyn-1-ol, 5,5-dimethoxy- is a key site for various addition and cyclization reactions.

Nucleophilic Additions to the Alkyne Moiety

The alkyne group can be susceptible to attack by nucleophiles, particularly when activated. While direct nucleophilic addition to unactivated alkynes is generally challenging, the presence of the hydroxyl group can influence reactivity. For instance, intramolecular nucleophilic attack from the oxygen of the alcohol can lead to cyclization reactions under specific conditions.

In related systems, such as 1-alkenyl-4-pentyn-1-ol derivatives, an oxyanionic 5-exo-dig cyclization is a key step in the formation of cyclohept-4-enone derivatives. nih.gov This type of reaction involves the initial formation of an alkoxide, which then attacks the alkyne intramolecularly.

Electrophilic Additions to the Alkynyl Group

The carbon-carbon triple bond is electron-rich and readily undergoes electrophilic addition reactions. libretexts.org The addition of electrophiles such as hydrogen halides (HX) or halogens (X₂) proceeds via the formation of a vinyl cation intermediate. The regioselectivity of this addition is governed by Markovnikov's rule, where the electrophile adds to the carbon atom that results in the more stable carbocation.

In the context of propargylic alcohols, metallic triflates have been shown to catalyze the propargylation of arenes, demonstrating the susceptibility of the alkyne to electrophilic attack. researchgate.net Furthermore, the reaction of alkynes with ozone is a well-established electrophilic process. acs.org The rate of ozonolysis is influenced by the substituents on the alkyne, with electron-donating groups generally increasing the reaction rate. acs.org

Cycloaddition Reactions and Annulation Pathways

The alkyne functionality of 2-Pentyn-1-ol, 5,5-dimethoxy- is a prime candidate for participation in cycloaddition reactions, which are powerful methods for constructing cyclic and heterocyclic systems. nih.gov

[5+2] Cycloadditions: Rhodium-catalyzed intramolecular (5+2) cycloadditions between vinylcyclopropanes and tethered alkynes are effective for synthesizing bicyclo[5.3.0]decane skeletons. nih.gov

[4+3] Cycloadditions: These reactions are another important strategy for the construction of seven-membered rings. nih.gov

[3+2] Cycloadditions: 1,3-dipolar cycloadditions, for example with azomethine ylides or nitrile oxides, can be used to form five-membered heterocyclic rings. researchgate.net The use of Lewis acid catalysts can promote these reactions and control stereoselectivity. researchgate.net

Pauson-Khand Reaction: This reaction involves the cobalt-mediated co-cyclization of an alkyne, an alkene, and carbon monoxide to form a cyclopentenone. ucl.ac.uk

These cycloaddition strategies provide efficient routes to complex molecular architectures from relatively simple starting materials.

Reactions Centered at the Primary Alcohol Functionality

The primary alcohol group in 2-Pentyn-1-ol, 5,5-dimethoxy- is a versatile handle for a variety of chemical transformations, including oxidation and derivatization.

Oxidation Pathways of the Propargylic Alcohol

The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid. A variety of oxidizing agents can be employed for this transformation.

| Oxidizing Agent | Product | Notes |

| Dess-Martin Periodinane (DMP) | Aldehyde | A mild and selective oxidant for primary alcohols. researchgate.net |

| Swern Oxidation | Aldehyde | Utilizes dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile. nih.govnih.gov |

| Ozone | Carboxylic acid and other products | Ozone can react with the alkyne as well, leading to a mixture of products. acs.org |

The choice of oxidant is crucial to achieve the desired product selectivity, especially given the presence of the reactive alkyne moiety.

Derivatization for Further Functionalization (e.g., etherification, esterification)

The primary alcohol can be readily converted into other functional groups, such as ethers and esters, to facilitate further synthetic transformations.

Etherification: The alcohol can be converted to an ether by reaction with an alkyl halide under basic conditions (Williamson ether synthesis) or through acid-catalyzed dehydration. google.comresearchgate.net Silyl (B83357) ethers are common protecting groups for alcohols and are formed by reacting the alcohol with a silyl halide in the presence of a base. masterorganicchemistry.com

Esterification: Esters can be formed by reacting the alcohol with a carboxylic acid or its derivative, such as an acid chloride or anhydride. Transesterification, the reaction of an ester with an alcohol, is another method to form a new ester and is often catalyzed by acids or bases. google.com

These derivatization reactions are fundamental in multistep syntheses, allowing for the protection of the alcohol functionality or its conversion into a better leaving group for subsequent reactions.

Rearrangements Involving the Hydroxyl Group

The propargylic nature of the alcohol in 2-Pentyn-1-ol, 5,5-dimethoxy- makes it susceptible to several rearrangement reactions, often catalyzed by acid. While specific studies on this exact molecule are not prevalent, its structure allows for predictions based on well-established reactions of similar alkynols. thaiscience.info

One potential pathway is an acid-catalyzed dehydration to form an enyne. Protonation of the hydroxyl group by an acid like sulfuric acid converts it into a good leaving group (water). libretexts.org Subsequent elimination can occur, though the specific products would depend on reaction conditions.

Another significant rearrangement for propargylic alcohols is the Meyer-Schuster rearrangement, which typically occurs with tertiary propargylic alcohols to form α,β-unsaturated ketones or aldehydes. Although 2-Pentyn-1-ol, 5,5-dimethoxy- is a primary alcohol, related acid-catalyzed isomerizations of the alkyne and alcohol functionalities can lead to complex structural reorganizations. thaiscience.info Furthermore, fast anionic oxy-Cope rearrangements are known for 1,5-diyn-3,4-olates, which can be incorporated into cascade transformations. acs.org This highlights the potential for complex rearrangements under basic conditions as well, should the hydroxyl group be deprotonated.

Reactivity Profiles of the 5,5-Dimethoxyacetal Group

The 5,5-dimethoxyacetal group primarily serves as a protected form of an aldehyde. Its reactivity is dominated by its cleavage under acidic conditions to unmask the carbonyl group or its transformation into other acetals.

Lewis acids can activate both the acetal and the alkyne functionalities, paving the way for intramolecular cyclization reactions. The coordination of a Lewis acid to one of the methoxy (B1213986) oxygens of the acetal can initiate its cleavage, forming an oxonium ion. This electrophilic center can then be attacked by the nucleophilic alkyne or the hydroxyl group.

For instance, Lewis acids such as bismuth triflate (Bi(OTf)₃) have been shown to catalyze the 5-exo-dig cyclization of 4-pentyn-1-ol (B147250), followed by a cascade reaction with a ketoester to form γ-spiroketal-γ-lactones. researchgate.net A similar pathway could be envisioned for 2-Pentyn-1-ol, 5,5-dimethoxy-, where the initial cyclization of the alkynol moiety could be followed by an intramolecular reaction involving the acetal. Tungsten-mediated intramolecular cycloalkenation is another method applicable to functionalized alkynols like 4-pentyn-1-ol that are tethered with a dimethoxymethane (B151124) group, leading to bicyclic lactones. acs.org

Furthermore, Lewis acids are known to promote the Nicholas reaction, which involves the stabilization of a propargylic cation by a cobalt complex, allowing for subsequent alkylation reactions. broadinstitute.org While this involves a transition metal, the principle of Lewis acid activation to facilitate reactions at the propargylic position is relevant. The choice of Lewis acid can also be crucial in directing the reaction pathway, as seen in the chemodivergent synthesis of alkaloid skeletons where different Lewis acids led to different cyclic products. nih.gov

Table 1: Examples of Lewis Acid-Mediated Reactions on Related Substrates

| Substrate Type | Lewis Acid / Catalyst | Reaction Type | Product Type | Ref |

| Alkynol | Bi(OTf)₃ | Cascade Annulation | γ-Spiroketal-γ-lactone | researchgate.net |

| Alkynol with Acetal | CpW(CO)₃Cl / BF₃·Et₂O | Intramolecular Cycloalkenation | Bicyclic Lactone | acs.org |

| Indole Acrylate | Various Lewis Acids | Intramolecular Coupling | Spiroindolenines, Azepinoindoles | nih.gov |

| Aziridines with Alkynes | Lewis Acid | Domino Ring-Opening Cyclization | 2,3-Dihydropyrroles | researchgate.net |

The primary and most fundamental reaction of the 5,5-dimethoxyacetal group is its hydrolysis to the corresponding aldehyde. This reaction is catalyzed by acid and is reversible. chemistrysteps.com The stability of acetals in basic or neutral conditions makes them excellent protecting groups for carbonyls. researchgate.net

The mechanism involves the protonation of one of the methoxy groups, converting it into a good leaving group (methanol). orgoreview.com The lone pair on the adjacent oxygen assists in pushing out the methanol (B129727) molecule, forming a resonance-stabilized oxonium ion. chemistrysteps.comresearchgate.net A water molecule then attacks this electrophilic carbon. Subsequent deprotonation yields a hemiacetal. orgoreview.com The process repeats with the second methoxy group: it gets protonated, leaves as methanol, and an oxonium ion (a protonated aldehyde) is formed, which is then deprotonated by water to yield the final aldehyde product. chemistrysteps.com To drive the equilibrium towards the aldehyde, the hydrolysis is typically performed in the presence of a large excess of water. chemistrysteps.com

A variety of acidic catalysts can be employed for this deprotection, ranging from strong mineral acids to milder Lewis acids or solid-supported acids. organic-chemistry.org

Table 2: Common Conditions for Acetal Hydrolysis

| Catalyst System | Conditions | Notes | Ref |

| Aqueous Acid (e.g., HCl, H₂SO₄) | Excess water | Standard, effective method | chemistrysteps.comorgoreview.com |

| o-Iodoxybenzoic acid (IBX) / β-cyclodextrin | Water, room temperature | Neutral conditions | organic-chemistry.org |

| Er(OTf)₃ | Wet nitromethane, room temp. | Gentle Lewis acid catalyst | organic-chemistry.org |

| Perchloric acid on silica (B1680970) gel | Solvent or solvent-free | Reusable catalyst | organic-chemistry.org |

Transacetalization is a reaction where an existing acetal exchanges its alcohol components with another alcohol. For 2-Pentyn-1-ol, 5,5-dimethoxy-, this would involve reacting it with a different diol or alcohol in the presence of an acid catalyst to form a new acetal. This process is also an equilibrium-driven reaction. msu.edu

This reaction is useful for converting one type of acetal into another without going through the free carbonyl intermediate. For example, reacting the dimethoxyacetal with a diol like ethylene (B1197577) glycol or glycerol (B35011) would form a cyclic 1,3-dioxolane (B20135) or 1,3-dioxane, respectively. msu.eduscielo.br Catalytic amounts of indium(III) triflate (In(OTf)₃) have been shown to be highly efficient for such transformations, even under solvent-free conditions. researchgate.net Chiral phosphoric acids have also been developed as catalysts for enantioselective transacetalization, creating chiral acetals. nih.gov This methodology is particularly valuable in protecting group strategies and in the synthesis of complex molecules where specific acetal structures are required. scielo.brmdpi.com

Cascade and Multicomponent Reactions Featuring 2-Pentyn-1-ol, 5,5-dimethoxy-

The combination of functionalities in 2-Pentyn-1-ol, 5,5-dimethoxy- makes it an ideal substrate for cascade or multicomponent reactions, where multiple bonds are formed in a single operation. pitt.edu Such processes offer significant advantages in terms of efficiency and atom economy.

While many cyclizations of alkynols are mediated by transition metals, several transition-metal-free alternatives exist. researchgate.net These often rely on strong bases or acids to initiate a cascade of reactions.

A potential pathway for 2-Pentyn-1-ol, 5,5-dimethoxy- could involve a base-mediated cyclization. For instance, treatment with a strong base like potassium tert-butoxide could deprotonate the hydroxyl group, forming an alkoxide. This alkoxide could then undergo an intramolecular cyclization via attack on the alkyne (a 5-exo-dig cyclization) to form a five-membered furan (B31954) ring with an exocyclic double bond. Such base-mediated cyclizations of propargylic alcohols have been reported to proceed via a propargyl Claisen rearrangement/cycloaddition pathway when an aryne is present. acs.orgnih.gov

Alternatively, after the hydrolysis of the acetal group to an aldehyde, an intramolecular reaction between the aldehyde and the alkynol moiety could be triggered. This could lead to the formation of various heterocyclic systems, depending on the reaction conditions and the specific intermediates formed. Cascade reactions of alkynols with imines, catalyzed by potassium tert-butoxide, have been shown to yield isoquinolin-1(2H)-one or dihydroisobenzofuran derivatives depending on the solvent, showcasing the potential for divergent synthesis from a single type of starting material. researchgate.net

Tandem Reactions Involving Multiple Functional Groups

The unique structure of 2-Pentyn-1-ol, 5,5-dimethoxy-, featuring a terminal alkyne, a primary alcohol, and a dimethyl acetal, allows for complex tandem reactions where multiple functional groups participate sequentially in a single synthetic operation. These reactions are of significant interest as they enable the rapid construction of complex molecular architectures from a relatively simple linear substrate.

Research into multifunctional catalysts has highlighted the potential for molecules like 2-Pentyn-1-ol, 5,5-dimethoxy- to undergo a cascade of reactions. For instance, a catalyst possessing both Lewis acidic and basic sites, along with metallic centers, could orchestrate a deacetalization-condensation-reduction sequence. chinesechemsoc.org In a hypothetical tandem reaction involving 2-Pentyn-1-ol, 5,5-dimethoxy-, a Lewis acid could first catalyze the hydrolysis or alcoholysis of the dimethoxy acetal to reveal an aldehyde. This newly formed aldehyde can then participate in subsequent transformations, such as an intramolecular reaction with the hydroxyl group or an intermolecular reaction with another species present in the reaction mixture. chinesechemsoc.orglibretexts.org

The presence of the alkynyl alcohol moiety opens up further possibilities. For example, gold(I) catalysts are known to activate alkynes towards nucleophilic attack. acs.org A tandem process could be envisioned where the acetal is first converted to an aldehyde, which then undergoes a Knoevenagel condensation, followed by a gold-catalyzed cyclization involving the alkyne. chinesechemsoc.org Such sequences demonstrate the utility of the multiple functional groups in 2-Pentyn-1-ol, 5,5-dimethoxy- for building molecular complexity efficiently. chinesechemsoc.org

Role of Transition Metal Catalysis in the Chemistry of 2-Pentyn-1-ol, 5,5-dimethoxy-

Transition metal catalysis is a cornerstone in activating and transforming the functional groups present in 2-Pentyn-1-ol, 5,5-dimethoxy-. The alkyne and alcohol functionalities are particularly susceptible to a wide range of metal-mediated transformations, leading to diverse and valuable chemical products. uniovi.es

Tungsten-Mediated Transformations of Alkynols

Tungsten complexes have been shown to be effective in mediating unique transformations of alkynols. Specifically, the intramolecular cycloalkenation of tungsten-η¹-alkynol complexes offers a powerful method for synthesizing bicyclic lactones. acs.org This methodology is directly applicable to substrates structurally similar to 2-Pentyn-1-ol, 5,5-dimethoxy-.

The process involves the initial formation of a functionalized tungsten-η¹-alkynol complex from the parent alkynol. acs.org For an alkynol featuring a tethered dimethoxymethane group, treatment with a Lewis acid like BF₃·Et₂O can trigger an intramolecular cyclization. The Lewis acid activates the acetal, forming an oxacarbenium ion, which is then attacked by the tungsten-alkyne complex. This results in the formation of fused oxygen heterocycles. acs.org Further reaction of the resulting tungsten-η¹-oxacarbenium salts can lead to various products, including saturated lactones upon reduction. acs.org

Table 1: Tungsten-Mediated Intramolecular Cycloalkenation of Functionalized Alkynols This table presents data for analogous substrates, demonstrating the expected reactivity for 2-Pentyn-1-ol, 5,5-dimethoxy-.

| Substrate (Alkynol with Acetal) | Catalyst System | Product Type | Yield (%) | Reference |

|---|---|---|---|---|

| Tungsten-η¹-pent-1-yn-5-ol with dimethoxymethane | BF₃·Et₂O | [4.3.0]-bicyclic lactone | 67-78 (for complex formation), 54-81 (for cyclization) | acs.org |

Palladium and Copper Catalysis in Cross-Coupling and Cyclization Reactions

Palladium and copper co-catalyst systems are extensively used for carbon-carbon and carbon-heteroatom bond formation, and they play a crucial role in the functionalization of alkynes. mit.edursc.org These catalytic systems are highly relevant for the transformation of 2-Pentyn-1-ol, 5,5-dimethoxy-.

The Cadiot-Chodkiewicz coupling, which involves the reaction of a terminal alkyne with a 1-haloalkyne catalyzed by copper salts, is a classic method for synthesizing unsymmetrical diynes. rsc.org The efficiency of this reaction can be significantly improved by the addition of a palladium co-catalyst, such as Pd(PPh₃)₂Cl₂. rsc.org This approach could be used to couple 2-Pentyn-1-ol, 5,5-dimethoxy- with various haloalkynes.

Furthermore, palladium-catalyzed reactions are central to the synthesis of heterocyclic compounds. gla.ac.uk For instance, a vinylzirconium intermediate, generated from a related compound, 5,5-dimethoxy-3,3-dimethyl-1-pentyne, has been used in a palladium-catalyzed coupling reaction as a key step in the synthesis of humulene. mdpi.com This demonstrates the potential for the dimethoxy acetal-containing alkyne moiety to participate in sophisticated organometallic coupling strategies. Palladium-catalyzed tandem reactions can also be employed to construct complex ring systems, such as 1-methyleneindenes from 2-alkenylphenyl-acetylenes. science.gov

Table 2: Representative Palladium and Copper-Catalyzed Reactions for Alkynols

| Reaction Type | Catalysts | Substrate Type | Product Type | Reference |

|---|---|---|---|---|

| Cadiot-Chodkiewicz Coupling | CuI, Pd(PPh₃)₂Cl₂, Base | Terminal Alkyne + 1-Haloalkyne | Unsymmetrical Diyne | rsc.org |

| Allyl-Palladium Coupling | PdCl₂, Vinyl Zirconium Reagent | Allylic Precursor + Vinyl Zirconium | Ketoaldehyde | mdpi.com |

Other Metal-Promoted Processes for Functionalization

Besides tungsten, palladium, and copper, a variety of other transition metals can promote the functionalization of 2-Pentyn-1-ol, 5,5-dimethoxy-.

Gold (Au): Gold(I) complexes are exceptional catalysts for activating alkynes towards nucleophilic attack due to their high π-acidity. acs.org This property can be exploited for the hydration or alcohol addition to the alkyne in 2-Pentyn-1-ol, 5,5-dimethoxy-, potentially leading to ketones or acetals under specific conditions. Gold catalysis is also effective in tandem reactions and cycloisomerization processes. acs.orgntnu.no

Rhodium (Rh): Rhodium catalysts are used in reactions involving boronic acids and alkynes, which can be applied to the synthesis of polycyclic motifs. scholaris.ca Domino processes using both rhodium and palladium catalysis have been developed, showcasing the potential for multi-catalyst systems in complex transformations. scholaris.ca

Zirconium (Zr) and Titanium (Ti): Hydrozirconation of terminal alkynes using Schwartz's reagent, (C₅H₅)₂Zr(H)Cl, generates vinylzirconium(IV) intermediates. mdpi.com As mentioned previously, these intermediates are valuable partners in palladium-catalyzed cross-coupling reactions. Titanium-induced dicarbonyl coupling reactions (McMurry reaction) provide another powerful tool for forming carbon-carbon double bonds. mdpi.com

Bismuth (Bi), Scandium (Sc), and Ytterbium (Yb): Metallic triflates of these elements have been shown to be effective catalysts for the propargylation of arenes using propargylic alcohols under mild conditions, often in ionic liquids. nih.gov For a substrate like 2-pentyn-1-ol, these catalysts could promote its reaction with activated aromatic compounds. nih.gov

Strategic Applications of 2 Pentyn 1 Ol, 5,5 Dimethoxy As a Versatile Synthetic Building Block

Precursor in the Synthesis of Heterocyclic Compounds

The inherent functionalities within 2-Pentyn-1-ol (B105750), 5,5-dimethoxy- allow for its participation in a range of cyclization reactions to form important heterocyclic scaffolds.

The synthesis of bicyclic lactones, which are significant structural units in many organic substances, can be efficiently achieved using alkynols with tethered dimethylacetal groups. researchgate.net A notable strategy involves the use of tungsten-η¹-alkynol complexes.

In a representative synthetic pathway, an alkynol bearing a dimethoxymethane (B151124) group can be converted into its corresponding tungsten-η¹-alkynol complex. Treatment of this complex with a Lewis acid, such as boron trifluoride etherate (BF₃·Et₂O), promotes an intramolecular cycloalkenation. This step leads to the formation of a bicyclic tungsten-oxacarbenium intermediate. Subsequent air oxidation of this intermediate results in the formation of unsaturated bicyclic δ- and ε-lactones fused with carbocyclic rings of varying sizes. researchgate.net The yields of these bicyclic lactones are generally good, though they tend to decrease as the ring size of the product increases. researchgate.net For instance, the formation of [5.5.0]-δ-lactones has been reported with yields around 81%, while larger [5.5.0]-ε-lactones are obtained in lower yields of about 54%. researchgate.net

A proposed reaction for 2-Pentyn-1-ol, 5,5-dimethoxy- following this methodology would first involve its conversion to the corresponding tungsten complex. This complex would then undergo Lewis acid-catalyzed intramolecular cycloalkenation, followed by oxidation to yield a bicyclic δ-lactone.

Table 1: Synthesis of Bicyclic Lactones from Tungsten-η¹-alkynols with Tethered Dimethoxymethane Groups

| Entry | Substrate | Product Ring System | Yield (%) |

| 1 | Tungsten-η¹-alkynol from a C5 precursor | [5.5.0]-δ-lactone | 81 |

| 2 | Tungsten-η¹-alkynol from a C6 precursor | [6.5.0]-δ-lactone | 75 |

| 3 | Tungsten-η¹-alkynol from a C7 precursor | [7.5.0]-δ-lactone | 65 |

| 4 | Tungsten-η¹-alkynol from a C5 precursor | [5.5.0]-ε-lactone | 54 |

Transition metal-free cascade reactions provide a direct and efficient route to isoquinolin-1(2H)-one derivatives from readily available alkynols. researchgate.netacs.org This methodology involves the reaction of an alkynol with an imine, catalyzed by a base such as potassium tert-butoxide (t-BuOK).

The choice of solvent is critical in directing the reaction towards the desired product. When the reaction is conducted in dimethyl sulfoxide (B87167) (DMSO), the cascade proceeds to form isoquinolin-1(2H)-one derivatives in good yields. researchgate.netacs.org The reaction can also be performed as a three-component reaction involving an alkynol, an aldehyde, and an amine to generate the isoquinolin-1(2H)-one products directly. researchgate.netacs.org This approach is highly practical due to the commercial availability of the starting materials. researchgate.net

For 2-Pentyn-1-ol, 5,5-dimethoxy-, a proposed reaction would involve its treatment with an appropriate imine in the presence of t-BuOK in DMSO. This would be expected to yield a substituted isoquinolin-1(2H)-one, showcasing the utility of the alkynol in constructing this important nitrogen-containing heterocyclic core.

Utilizing a similar transition metal-free cascade reaction of alkynols with imines, the synthesis of dihydroisobenzofuran derivatives can be achieved by simply switching the reaction solvent. researchgate.netacs.org When the reaction is carried out in tetrahydrofuran (B95107) (THF) instead of DMSO, the reaction pathway is diverted to produce dihydroisobenzofuran derivatives. researchgate.netacs.org

This solvent-dependent product selectivity highlights the versatility of this synthetic strategy. The use of THF as the solvent favors the cyclization pathway that leads to the formation of the oxygen-containing heterocyclic ring of the dihydroisobenzofuran system. researchgate.net This method has been successfully applied to the synthesis of natural products, demonstrating its utility in constructing complex molecules. researchgate.netacs.org

A plausible application for 2-Pentyn-1-ol, 5,5-dimethoxy- would be its reaction with an imine in THF with t-BuOK as the catalyst. This would be anticipated to generate a substituted dihydroisobenzofuran derivative, further exemplifying the synthetic potential of this building block.

Utility in the Assembly of Complex Carbocyclic Systems

The reactivity of the alkyne and the other functional groups in 2-Pentyn-1-ol, 5,5-dimethoxy- can be harnessed to construct intricate carbocyclic frameworks.

As mentioned in the context of lactone formation, the intramolecular cycloalkenation of tungsten-η¹-alkynols is a powerful tool for building fused carbocyclic rings. researchgate.net The process, initiated by a Lewis acid, involves the attack of the alkyne's β-carbon onto the oxonium ion generated from the dimethyl acetal (B89532). This cyclization forges a new carbon-carbon bond and establishes a bicyclic system. researchgate.net

The resulting bicyclic tungsten-oxacarbenium salts are stable enough to be isolated. These intermediates can then be subjected to various transformations. For instance, air oxidation leads to the formation of bicyclic lactones. researchgate.net This strategy has proven effective for creating five-, six-, and seven-membered carbocyclic rings fused to δ- and ε-lactones. researchgate.net

Table 2: Intramolecular Cycloalkenation of Tungsten-η¹-alkynols

| Starting Alkynol Tether Length | Lewis Acid | Intermediate | Subsequent Reaction | Final Product Type |

| C5 | BF₃·Et₂O | Bicyclic Tungsten-oxacarbenium | Air Oxidation | Fused Bicyclic Lactone |

| C6 | BF₃·Et₂O | Bicyclic Tungsten-oxacarbenium | Air Oxidation | Fused Bicyclic Lactone |

| C7 | BF₃·Et₂O | Bicyclic Tungsten-oxacarbenium | Air Oxidation | Fused Bicyclic Lactone |

Annulation reactions represent a convergent approach to the synthesis of fused ring systems. A tandem cyclization and annulation of alkynols with suitable reaction partners can lead to the rapid construction of polycyclic molecules. For instance, a [4+2] oxidative Diels-Alder reaction of alkynols with maleimide (B117702) has been achieved through cooperative Sc(III) and Cp*-free Co(II) catalysis. acs.org

This process is proposed to initiate with a scandium-catalyzed electrophilic cyclization of the alkynol, followed by a cobalt-catalyzed C-H activation and subsequent insertion of maleimide to form the fused bicyclic product. acs.org This type of annulation is valuable for creating phthalimide-fused multicyclic compounds. acs.org

Applying this concept to 2-Pentyn-1-ol, 5,5-dimethoxy-, a hypothetical annulation reaction could involve an initial intramolecular cyclization to form a reactive intermediate. This intermediate could then undergo an intermolecular annulation with a dienophile or a similar reaction partner to construct a fused carbocyclic system. The specific conditions and reaction partners would determine the final structure of the fused ring product.

Intermediate in Total Synthesis of Natural Products and Bioactive Molecules

The unique arrangement of functional groups in 2-Pentyn-1-ol, 5,5-dimethoxy- allows it to serve as a key intermediate in the synthesis of complex molecules, such as natural products and their analogues. Its utility stems from the ability to perform selective manipulations at either end of the five-carbon chain.

The primary alcohol of 2-Pentyn-1-ol, 5,5-dimethoxy- is a versatile handle for derivatization. It can be readily converted into other functional groups, such as ethers, esters, or leaving groups, to facilitate subsequent synthetic steps. For instance, conversion of the alcohol to a sulfonate ester (e.g., tosylate or mesylate) transforms it into an excellent electrophile for substitution reactions.

In a patent describing related 1,1-dialkoxy-2-pentyne compounds, the hydroxyl group at the C-5 position is derivatized to facilitate various transformations. epo.org This principle is directly applicable to 2-Pentyn-1-ol, 5,5-dimethoxy-, where the C-1 hydroxyl group can be similarly modified. These derivatizations are crucial for creating advanced intermediates tailored for specific coupling strategies in the synthesis of complex targets. epo.org

Table 1: Exemplary Derivatives of the 2-Pentyn-1-ol, 5,5-dimethoxy- Core Structure This table illustrates potential derivatizations based on established chemical transformations of similar structures described in the literature.

| Derivative Name | Structure of Modified Group (at C-1) | Potential Synthetic Application |

| 1-acetoxy-5,5-dimethoxypent-2-yne | -OAc | Introduction via esterification; precursor for other functionalities. |

| 5,5-dimethoxy-1-(p-toluenesulfonyloxy)pent-2-yne | -OTs | Excellent leaving group for SN2 reactions. epo.org |

| 5,5-dimethoxy-1-(methanesulfonyloxy)pent-2-yne | -OMs | Leaving group for substitution or elimination reactions. epo.org |

| 1-chloro-5,5-dimethoxypent-2-yne | -Cl | Halogenated building block for organometallic coupling. |

Incorporation into Convergent Total Synthesis Schemes

A convergent synthesis strategy involves the independent synthesis of fragments of a target molecule, which are then joined together at a late stage. This approach is often more efficient than a linear synthesis. 2-Pentyn-1-ol, 5,5-dimethoxy- is an ideal starting material for such strategies.

The alkyne functionality can be utilized in powerful carbon-carbon bond-forming reactions, such as the Sonogashira coupling, to connect with another complex fragment. rsc.org Meanwhile, the acetal at the other end of the molecule remains inert, masking an aldehyde functionality until it is needed. This orthogonal reactivity allows for the elaboration of one part of the molecule without affecting the other. organic-chemistry.org For example, the alkyne can be coupled with a vinyl or aryl halide, and in a subsequent step, the acetal can be hydrolyzed to reveal the aldehyde for a Wittig reaction or aldol (B89426) condensation to complete the carbon skeleton. This modular approach simplifies the synthesis of complex structures and allows for the easy generation of analogues by varying the coupled fragments. nih.gov

Table 2: Hypothetical Convergent Synthesis Step Using a 2-Pentyn-1-ol, 5,5-dimethoxy- Derivative This table outlines a conceptual synthetic step based on known methodologies like Sonogashira coupling.

| Reactant 1 | Reactant 2 | Reaction Type | Product Fragment | Key Feature |

| 5,5-dimethoxypent-2-yn-1-ol | Aryl Iodide (Ar-I) | Sonogashira Coupling | Ar-C≡C-CH₂CH₂CH(OMe)₂ | C-C bond formation at the alkyne terminus. rsc.org |

| 1-Iodo-5,5-dimethoxypent-2-yne | Terminal Alkyne (R-C≡CH) | Sonogashira Coupling | R-C≡C-C≡C-CH₂CH₂CH(OMe)₂ | Extension of the carbon chain via a diyne linkage. |

Contribution to Protecting Group Chemistry through Acetal Stability and Deprotection

The 5,5-dimethoxy- moiety is a dimethyl acetal, which functions as a protecting group for an aldehyde. The use of protecting groups is a cornerstone of modern organic synthesis, allowing chemists to mask the reactivity of a functional group while transformations are carried out elsewhere in the molecule. organic-chemistry.orgunivpancasila.ac.id

Dimethyl acetals are particularly useful because they are stable to a wide range of reaction conditions that would otherwise affect a free aldehyde. They are resistant to strong bases, nucleophiles (like Grignard reagents and organolithiums), hydrides (like LiAlH₄ and NaBH₄), and most oxidizing agents. organic-chemistry.org This robust stability ensures that the protected aldehyde remains intact throughout multi-step synthetic sequences.

The deprotection of the acetal to regenerate the aldehyde is typically achieved under acidic conditions. The reaction involves hydrolysis, often catalyzed by a Brønsted or Lewis acid in the presence of water. organic-chemistry.org Various methods have been developed to achieve this transformation under mild conditions to avoid affecting other acid-sensitive groups within the molecule. organic-chemistry.org

Table 3: Stability of Dimethyl Acetals Under Various Reagent Conditions Data sourced from general principles of protecting group chemistry.

| Reagent/Condition Class | Specific Examples | Stability of Dimethyl Acetal | Reference |

| Strong Bases | LDA, t-BuOK, Pyridine (B92270) | Stable | organic-chemistry.org |

| Nucleophiles | RMgX, RLi, Enolates, RNH₂ | Stable | organic-chemistry.org |

| Reducing Agents | LiAlH₄, NaBH₄, H₂/Ni | Stable | organic-chemistry.org |

| Oxidizing Agents | KMnO₄, CrO₃/Py, MnO₂ | Stable | organic-chemistry.org |

| Acidic Conditions | Aqueous HCl, H₂SO₄ | Unstable (Cleaved) | organic-chemistry.org |

Table 4: Selected Reagents for the Deprotection of Dimethyl Acetals

| Reagent | Conditions | Key Feature | Reference |

| Aqueous Acid (e.g., HCl, H₂SO₄) | Wet Solvents | Classical, strong conditions. | organic-chemistry.org |

| Iodine (catalytic) | Neutral, wet conditions | Mild and tolerates many functional groups. | organic-chemistry.org |

| Er(OTf)₃ (catalytic) | Wet Nitromethane, RT | Gentle Lewis acid catalyst. | organic-chemistry.org |

| NaBArF₄ (catalytic) | Water, 30 °C | Effective in water under mild temperatures. | organic-chemistry.org |

| Perchloric acid on Silica (B1680970) Gel | Acetone/DCM | Efficient and reusable catalyst. | organic-chemistry.org |

Derivatization and Further Functionalization of 2 Pentyn 1 Ol, 5,5 Dimethoxy

Modification and Elaboration of the Terminal Alkyne Moiety

The terminal alkyne of 2-pentyn-1-ol (B105750), 5,5-dimethoxy- presents a rich platform for carbon-carbon bond formation and other transformations.

One of the most powerful methods for extending the carbon chain is through Sonogashira coupling . This palladium-catalyzed reaction couples terminal alkynes with aryl or vinyl halides, allowing for the introduction of various unsaturated systems. organic-chemistry.orglibretexts.orgnih.govwikipedia.org For instance, reacting 2-pentyn-1-ol, 5,5-dimethoxy- with an aryl iodide in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base like triethylamine (B128534) would yield an arylated alkyne.

Another important transformation is the Cadiot-Chodkiewicz coupling , which involves the reaction of a terminal alkyne with a 1-haloalkyne, catalyzed by a copper(I) salt, to form unsymmetrical diynes. alfa-chemistry.comwikipedia.orgorganic-chemistry.org This provides a route to more complex polyyne structures. Iron-catalyzed versions of this reaction have also been developed, offering a more environmentally benign alternative. acs.orgnih.gov

The Mannich reaction offers a method for aminomethylation of the terminal alkyne. iust.ac.irthieme-connect.comorganic-chemistry.orgresearchgate.net This three-component reaction involves the alkyne, an aldehyde (like formaldehyde), and a secondary amine, typically catalyzed by a copper salt, to produce a propargylamine.

The alkyne can also undergo hydroboration-oxidation . Using a sterically hindered borane (B79455) like disiamylborane (B86530) or 9-BBN, followed by oxidation with hydrogen peroxide, leads to the anti-Markovnikov addition of water across the triple bond, yielding an aldehyde after tautomerization of the intermediate enol. chemistrysteps.comucalgary.calibretexts.orgjove.comwikipedia.org

| Reaction | Reagents | Product Type |

| Sonogashira Coupling | Aryl/Vinyl Halide, Pd catalyst, Cu(I) co-catalyst, Base | Aryl/Vinyl-substituted alkyne |

| Cadiot-Chodkiewicz Coupling | 1-Haloalkyne, Cu(I) salt, Base | Unsymmetrical diyne |

| Mannich Reaction | Formaldehyde, Secondary Amine, Cu(I) catalyst | Propargylamine |

| Hydroboration-Oxidation | 1. Disiamylborane or 9-BBN 2. H₂O₂, NaOH | Aldehyde |

Functional Group Interconversions at the Primary Hydroxyl Site

The primary hydroxyl group is amenable to a variety of standard functional group interconversions.

Oxidation of the primary allylic alcohol to the corresponding α,β-unsaturated aldehyde can be achieved selectively using various reagents. thieme-connect.com Mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or more specialized systems such as selenium(IV) oxide-tert-butyl hydroperoxide are effective for this transformation, often without affecting other functional groups. organic-chemistry.orgsltchemicals.com The Oppenauer oxidation, employing furfural (B47365) as a hydrogen acceptor, is another method for this conversion. google.com Systems like N-chlorosuccinimide mediated by oxoammonium salts can also provide high chemoselectivity for the oxidation of primary alcohols. acs.org

The hydroxyl group can be converted to a good leaving group, such as a tosylate or mesylate , by reaction with the corresponding sulfonyl chloride in the presence of a base like pyridine (B92270). This facilitates subsequent nucleophilic substitution reactions.

Conversion to alkyl halides is another common transformation. chemistrysteps.comlibretexts.org Reaction with thionyl chloride (SOCl₂) in the presence of pyridine can yield the corresponding alkyl chloride, while phosphorus tribromide (PBr₃) can be used to form the alkyl bromide. khanacademy.orgjove.com These reactions typically proceed with inversion of configuration if a chiral center is present. jove.com

Protection of the hydroxyl group is often necessary to prevent its interference in subsequent reactions. Silyl (B83357) ethers are a common choice for alcohol protection. masterorganicchemistry.comwikipedia.orglibretexts.orgchemistrysteps.com For example, reaction with tert-butyldimethylsilyl chloride (TBDMSCl) and imidazole (B134444) in DMF affords the corresponding TBDMS ether, which is stable to a wide range of reaction conditions but can be readily cleaved using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF).

| Transformation | Reagents | Product Functional Group |

| Oxidation | PCC, SeO₂/t-BuOOH, or NCS/Oxoammonium salt | α,β-Unsaturated Aldehyde |

| Tosylation/Mesylation | TsCl or MsCl, Pyridine | Tosylate/Mesylate |

| Conversion to Alkyl Chloride | SOCl₂, Pyridine | Alkyl Chloride |

| Conversion to Alkyl Bromide | PBr₃ | Alkyl Bromide |

| Protection as Silyl Ether | TBDMSCl, Imidazole | TBDMS Ether |

Transformations of the Dimethoxyacetal to Other Protecting Groups or Activated Functionalities

The dimethoxyacetal serves as a protecting group for an aldehyde functionality and can be manipulated as needed.

The most fundamental transformation is the hydrolysis of the acetal (B89532) to regenerate the aldehyde. This is typically achieved by treatment with aqueous acid. organic-chemistry.org

Transacetalization allows for the conversion of the dimethyl acetal to other acetals, which might be more suitable for specific synthetic strategies. acs.orgtandfonline.comresearchgate.net For example, reaction with a diol, such as ethylene (B1197577) glycol, in the presence of an acid catalyst will form a cyclic acetal (a 1,3-dioxolane). This can be useful for altering the steric environment or reactivity of the protected carbonyl.

| Transformation | Reagents | Outcome |

| Hydrolysis | Aqueous Acid (e.g., HCl(aq)) | Deprotection to the aldehyde |

| Transacetalization | Diol (e.g., Ethylene Glycol), Acid Catalyst | Formation of a cyclic acetal |

Regioselective and Stereoselective Functionalization of the Molecule

The presence of multiple functional groups allows for regioselective and stereoselective transformations.

The alkyne can be stereoselectively reduced to either a cis-(Z) or trans-(E) alkene. youtube.com Reduction with Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate) and hydrogen gas will produce the cis-alkene. youtube.com In contrast, reduction with sodium metal in liquid ammonia (B1221849) will yield the trans-alkene. youtube.com More recent methods, such as palladium-catalyzed reduction with HSiEt₃, can also provide high stereoselectivity for either isomer by tuning the reaction conditions. thieme-connect.com An electrochemical approach using a palladium catalyst has also been developed for the synthesis of Z-alkenes. rsc.org A frustrated-Lewis-pair approach offers a metal-free catalytic hydrogenation to cis-alkenes. scispace.com

The combination of the alkyne and the nearby double bond that would be formed from the primary alcohol (after a hypothetical elimination, for example) could create an enyne system. Such systems are precursors for the Pauson-Khand reaction , a powerful [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, typically mediated by a cobalt carbonyl complex, to form a cyclopentenone. beilstein-journals.orgthieme-connect.depku.edu.cnwikipedia.orgacs.org The intramolecular version of this reaction would lead to the formation of a bicyclic system.

| Reaction | Reagents/Catalyst | Stereochemical Outcome |

| cis-Reduction of Alkyne | H₂, Lindlar's Catalyst | cis-(Z)-Alkene |

| trans-Reduction of Alkyne | Na, liquid NH₃ | trans-(E)-Alkene |

| Pauson-Khand Reaction | Co₂(CO)₈ (or other metal catalysts) | Cyclopentenone (Bicyclic system) |

Advanced Spectroscopic and Computational Investigations Pertaining to 2 Pentyn 1 Ol, 5,5 Dimethoxy

Mechanistic Elucidation through In-Situ Spectroscopic Techniques

In-situ spectroscopic techniques are powerful tools for gaining real-time insights into reaction mechanisms by monitoring the concentrations of reactants, intermediates, and products as the reaction progresses. For reactions involving acetylenic alcohols like 2-Pentyn-1-ol (B105750), 5,5-dimethoxy-, in-situ Fourier Transform Infrared (FTIR) spectroscopy is particularly valuable.

The characteristic triple bond (C≡C) stretching vibration in alkynes typically appears in the region of 2100-2260 cm⁻¹. The disappearance of this band can be monitored to track the consumption of the starting material. For instance, in studies of terminal alkynes, the C-H stretch of the acetylenic proton (around 3300 cm⁻¹) is a clear marker that disappears upon metallation or addition reactions. pnas.org While 2-Pentyn-1-ol, 5,5-dimethoxy- is an internal alkyne, the principle of monitoring the C≡C stretch remains the same.

In a hypothetical reaction, such as a metal-catalyzed hydrogenation or a cycloaddition, in-situ FTIR could reveal the formation of transient intermediates. For example, the coordination of the alkyne to a metal center can cause a shift in the C≡C stretching frequency. chinesechemsoc.org The emergence of new bands corresponding to C=C (alkene) or C-C (alkane) stretching vibrations would indicate the progress of hydrogenation. chinesechemsoc.org

A representative application of in-situ FTIR is in the study of alkyne hydrogenation, where the stepwise conversion of acetylene (B1199291) to ethylene (B1197577) and then to ethane (B1197151) can be observed through the appearance and disappearance of characteristic vibrational bands. chinesechemsoc.org Similarly, for 2-Pentyn-1-ol, 5,5-dimethoxy-, one could expect to observe the sequential formation of (Z)-5,5-dimethoxypent-2-en-1-ol and subsequently 5,5-dimethoxypentan-1-ol.

Table 1: Representative In-Situ FTIR Data for Alkyne Reactions

| Functional Group | Typical Wavenumber (cm⁻¹) | Observation During Reaction | Reference |

|---|---|---|---|

| Alkyne C≡C Stretch | 2100 - 2260 | Disappearance | pnas.org |

| Terminal Alkyne C-H Stretch | ~3300 | Disappearance | pnas.org |

| Alkene C=C Stretch | 1620 - 1680 | Appearance and then disappearance | chinesechemsoc.org |

| Alkane C-H Stretch | 2850 - 2960 | Appearance | chinesechemsoc.org |

Computational Chemistry for Reaction Pathway Analysis and Prediction

Computational chemistry provides a theoretical framework to complement experimental studies, offering detailed insights into reaction energetics, transition states, and the electronic structure of molecules.

Density Functional Theory (DFT) Studies on Reactivity

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and reactivity of molecules. For 2-Pentyn-1-ol, 5,5-dimethoxy-, DFT calculations can predict various properties that govern its reactivity. The distribution of electron density, for example, can indicate the most likely sites for nucleophilic or electrophilic attack. The alkyne bond is electron-rich, making it susceptible to attack by electrophiles. The hydroxyl group can act as a nucleophile or a directing group in metal-catalyzed reactions.

DFT studies on similar acetylenic alcohols have been used to determine heats of formation and to analyze reaction mechanisms. semanticscholar.org The calculated energies of reactants, intermediates, and products can be used to construct a reaction energy profile, which helps in understanding the feasibility and selectivity of a reaction. For example, DFT calculations have been instrumental in understanding the mechanisms of metal-catalyzed intramolecular acetylenic Schmidt reactions, revealing the role of the solvent and the catalyst in lowering the activation barrier. acs.orgnih.gov

Transition State Modeling for Mechanistic Interpretation

The transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction. Modeling the geometry and energy of the transition state is crucial for understanding the reaction mechanism and predicting reaction rates. Using DFT, the transition state structures for various potential reaction pathways of 2-Pentyn-1-ol, 5,5-dimethoxy- can be located and characterized.

For instance, in a proposed cyclization reaction, DFT could be used to model the transition states for different possible cyclization modes (e.g., 5-exo-dig vs. 6-endo-dig), allowing for a prediction of the most likely product. Such studies have been successfully applied to understand the stereoselectivity of tandem oxyanionic 5-exo dig cyclization-Claisen rearrangement processes in related systems. nih.gov Similarly, in carbocation-nucleophile combination reactions, transition state modeling helps in understanding the degree of bond formation in the transition state. scholaris.ca

Table 2: Representative Calculated Activation Energies for Alkyne Reactions from DFT Studies

| Reaction Type | System | Calculated Activation Energy (kcal/mol) | Reference |

|---|---|---|---|

| PtCl₄-catalyzed Intramolecular Acetylenic Schmidt Reaction | Homopropargyl azide | 29.6 (in 1,2-dichloroethane) | acs.orgnih.gov |

| PtCl₄-catalyzed Intramolecular Acetylenic Schmidt Reaction | Homopropargyl azide | 21.5 (in ethanol) | acs.orgnih.gov |

| Rhodium-catalyzed H₂-mediated Coupling of Acetylene | Acetylene and Carbonyl | ~24.8 | nih.gov |

High-Resolution Spectroscopic Techniques for Complex Product Characterization

Following a reaction, the unambiguous identification of the products, including any isomers and byproducts, is essential. High-resolution spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for this purpose.

High-resolution NMR spectroscopy (¹H, ¹³C, and 2D-NMR techniques like COSY and HMQC) provides detailed information about the connectivity and stereochemistry of the product molecules. For a potential product of a reaction involving 2-Pentyn-1-ol, 5,5-dimethoxy-, such as a cyclized derivative, NMR would be critical in determining the ring size and the relative stereochemistry of the substituents. The chemical shifts and coupling constants of the protons and carbons in the product would provide a unique fingerprint for its structure. mdpi.com

High-resolution mass spectrometry (HRMS) provides the exact mass of the product, which allows for the determination of its elemental composition. nih.gov This is particularly useful for confirming the identity of expected products and for identifying unexpected byproducts. Fragmentation patterns observed in tandem MS (MS/MS) experiments can further aid in the structural elucidation of complex molecules formed in reactions of alkynes. nih.gov For instance, in the analysis of alkyne coupling reactions, HRMS has been used to identify various borylated and cyclotrimerization products that were difficult to characterize by NMR alone. rsc.org

Table 3: Spectroscopic Data for 2-Pentyn-1-ol

| Technique | Nucleus/Method | Chemical Shift (ppm) / m/z | Reference |

|---|---|---|---|

| ¹³C NMR | C1 (CH₂OH) | 51.3 | chemicalbook.com |

| ¹³C NMR | C2 (C≡) | 78.6 | chemicalbook.com |

| ¹³C NMR | C3 (≡C) | 85.0 | chemicalbook.com |

| ¹³C NMR | C4 (CH₂) | 12.2 | chemicalbook.com |

| ¹³C NMR | C5 (CH₃) | 13.5 | chemicalbook.com |

| Mass Spectrometry | Molecular Ion (M⁺) | 84.12 | nih.gov |

Note: The data in this table is for the parent compound 2-Pentyn-1-ol and serves as a reference. The chemical shifts for 2-Pentyn-1-ol, 5,5-dimethoxy- would be different due to the presence of the dimethoxy group.

Future Research Directions and Emerging Trends in Dimethoxyalkynol Chemistry

Development of Sustainable and Environmentally Benign Synthetic Methods

The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce waste and utilize less hazardous substances. egyankosh.ac.instrath.ac.uknumberanalytics.com Future research could focus on developing sustainable synthetic routes to 2-Pentyn-1-ol (B105750), 5,5-dimethoxy-, and related dimethoxyalkynols. Current methods for synthesizing related alkynols can involve harsh reagents or produce significant waste. orgsyn.org

Exploration into green solvents, such as water or bio-derived ethers like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME), could drastically reduce the environmental impact of synthesis. mdpi.com Additionally, employing catalytic methods over stoichiometric reagents would improve atom economy. libretexts.org Bio-based synthesis, using microorganisms or plant extracts as biocatalysts, represents another frontier for producing these compounds in an eco-friendly manner. numberanalytics.comnih.govplantarc.com Research into these green methodologies would be a crucial first step in making dimethoxyalkynol chemistry more sustainable. egyankosh.ac.inlibretexts.org

| Green Chemistry Approach | Potential Benefit for Dimethoxyalkynol Synthesis |

| Use of Green Solvents | Reduces environmental pollution and health risks associated with volatile organic compounds (VOCs). mdpi.com |

| Catalytic Reactions | Increases atom economy and minimizes waste generation compared to stoichiometric methods. libretexts.org |

| Bio-based Synthesis | Employs renewable feedstocks and mild reaction conditions, offering a non-toxic pathway. numberanalytics.comnih.gov |

| Microwave/Ultrasound | Can lead to shorter reaction times, higher yields, and reduced energy consumption. plantarc.com |

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

Catalysis is fundamental to chemical manufacturing, enabling efficient and selective transformations. beilstein-journals.org For a compound like 2-Pentyn-1-ol, 5,5-dimethoxy-, where reactivity patterns are unstudied, the exploration of novel catalytic systems is essential. Research could target catalysts that enhance reactivity at the alkyne or alcohol functional groups, or that enable new types of transformations altogether.

This includes investigating transition metal catalysts (e.g., palladium, gold, rhodium) which are known to activate C-H bonds and facilitate complex couplings, potentially under milder, light-induced conditions. beilstein-journals.org The development of heterogeneous catalysts, where the catalyst is in a different phase from the reactants, could simplify product purification and catalyst recycling, aligning with sustainable practices. rsc.org Furthermore, combining biocatalysis with traditional chemical catalysis (chemoenzymatic cascades) could open up novel reaction pathways that leverage the high selectivity of enzymes. rug.nl

Asymmetric Synthesis and Enantioselective Transformations

Many organic molecules are chiral, meaning they exist in two non-superimposable mirror-image forms (enantiomers) which can have vastly different biological activities. egyankosh.ac.inyork.ac.uk Asymmetric synthesis, which selectively produces one enantiomer, is therefore critical, particularly in pharmaceutical development. researchgate.netslideshare.net

For 2-Pentyn-1-ol, 5,5-dimethoxy-, it is unknown if it or its derivatives possess chirality or could be used as precursors for chiral molecules. Future research should investigate the potential for its enantioselective synthesis. This would involve the use of chiral catalysts, reagents, or auxiliaries to control the stereochemical outcome of a reaction. york.ac.ukru.nl Techniques such as catalytic asymmetric hydrogenation or oxidation are powerful tools for creating chiral centers. frontiersin.org Given the presence of a propargylic alcohol moiety, methods for the asymmetric synthesis of such structures would be highly relevant starting points for investigation.

| Asymmetric Synthesis Strategy | Description | Potential Application to Dimethoxyalkynols |

| Chiral Catalysts | A small amount of a chiral catalyst directs the formation of a large amount of a single enantiomer product. frontiersin.org | Development of enantioselective reductions or additions to the alkyne. |

| Chiral Auxiliaries | A chiral molecule is temporarily attached to the substrate to direct a stereoselective reaction, then removed. researchgate.net | Guiding alkylation or other modifications to produce chiral derivatives. |

| Biocatalysis | Enzymes are used as highly selective catalysts to perform enantioselective transformations. frontiersin.org | Kinetic resolution of a racemic mixture of a dimethoxyalkynol derivative. |

Applications in Materials Science and Polymer Chemistry

Alkynol-containing molecules can serve as monomers for polymerization reactions, leading to materials with unique properties. lumenlearning.comuptti.ac.in The future of dimethoxyalkynol chemistry could involve its application in materials science. Research is needed to determine if 2-Pentyn-1-ol, 5,5-dimethoxy-, can be polymerized. The terminal alkyne and primary alcohol functionalities offer potential handles for both addition and condensation polymerization reactions. libretexts.orguptti.ac.in

Polymers derived from such monomers could exhibit interesting properties due to the presence of the ether linkages and the rigid alkyne unit in the backbone or side chains. These could find use as specialty polymers, advanced adhesives, or coatings. rsc.orglibretexts.org Radical polymerization and thiol-ene "click" chemistry are modern techniques that could potentially be applied to monomers derived from this compound.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are run in continuous streams through reactors rather than in batches, offers significant advantages in terms of safety, efficiency, scalability, and control over reaction conditions. mdpi.comsioc-journal.cn This technology is particularly well-suited for reactions that are highly exothermic or involve hazardous reagents. europa.eu

Future work on the synthesis of 2-Pentyn-1-ol, 5,5-dimethoxy-, and its derivatives should explore the use of flow chemistry platforms. strath.ac.ukmdpi.com Automation of these platforms allows for high-throughput screening of reaction conditions, which would be invaluable for optimizing synthetic routes and exploring the reactivity of this uncharacterized compound. vapourtec.com The integration of flow chemistry could accelerate the discovery of novel reactions and applications for dimethoxyalkynols, enabling more rapid and efficient research and development cycles. sioc-journal.cn

Q & A

Q. What established synthetic methodologies exist for 5,5-dimethoxy-2-pentyn-1-ol, and what experimental considerations are critical?

- Methodological Answer : The synthesis of alkynol derivatives like 5,5-dimethoxy-2-pentyn-1-ol often involves protective group strategies and transition-metal catalysis. For example, a patented process for 2-pentyn-1-ol (EP 2010/061411) employs catalytic hydrogenation or alkyne functionalization under inert atmospheres (e.g., N₂) . For the 5,5-dimethoxy variant, protective groups (e.g., TMS-Cl) may be used to stabilize hydroxyl groups during synthesis, as seen in analogous MnBuLi/THF-mediated reactions for ethynylbenziodoxolones . Key considerations include:

- Reagents : Use of anhydrous solvents (e.g., THF), silylating agents (TMS-Cl), and bases (DMAP).

- Purification : Column chromatography with silica gel and gradients of ethyl acetate/hexane .

- Characterization : Confirm structure via ¹H/¹³C NMR and compare with literature data for consistency .

Q. What are the recommended protocols for characterizing 5,5-dimethoxy-2-pentyn-1-ol’s purity and structural integrity?

- Methodological Answer :

- Spectroscopy : Use ¹H NMR (400 MHz) and ¹³C NMR (100 MHz) in deuterated solvents (e.g., CDCl₃) to verify methoxy (δ ~3.3–3.5 ppm) and alkyne (δ ~70–90 ppm in ¹³C) groups. IR can confirm hydroxyl (~3200–3600 cm⁻¹) and alkyne (~2100–2260 cm⁻¹) stretches.

- Chromatography : HPLC with UV detection (λ = 254 nm) or GC-MS to assess purity (>95%) .

- Physical Properties : Measure melting point (if solid) or boiling point (predicted via QSPR models, e.g., ~266.9°C for analogous compounds) .

Q. What safety precautions are essential when handling 5,5-dimethoxy-2-pentyn-1-ol in laboratory settings?

- Methodological Answer : While specific toxicity data are limited, general precautions for alkynols apply:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation (H335 hazard) .

- Storage : Keep in airtight containers under N₂ at 2–8°C to prevent oxidation .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the synthesis of 5,5-dimethoxy-2-pentyn-1-ol?

- Methodological Answer :

- Catalyst Screening : Test palladium/copper systems for alkyne coupling efficiency .

- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus ethers (THF) to stabilize intermediates.

- Temperature Control : Lower temperatures (0–5°C) may reduce side reactions during protective group installation .

- In Situ Monitoring : Use TLC or FTIR to track reaction progress and adjust stoichiometry dynamically.

Q. What strategies resolve contradictions in reported spectroscopic data for derivatives of 5,5-dimethoxy-2-pentyn-1-ol?

- Methodological Answer :

- High-Resolution Techniques : Employ 2D NMR (COSY, HSQC) to assign ambiguous signals.

- Computational Validation : Compare experimental NMR shifts with DFT-predicted values (e.g., using Gaussian or ORCA software).

- Synthetic Standards : Prepare reference compounds (e.g., 5,5-dimethoxy-2-pentyn-1-ol acetate) to cross-verify spectral assignments .

Q. How does the electronic environment of the 5,5-dimethoxy groups influence the reactivity of 2-pentyn-1-ol derivatives?

- Methodological Answer :

- Mechanistic Probes : Conduct kinetic studies under varying pH to assess methoxy group effects on nucleophilicity.

- Computational Analysis : Use density functional theory (DFT) to map electron density distribution and identify reactive sites .

- Comparative Reactivity : Synthesize analogs (e.g., 5,5-dihydroxy-2-pentyn-1-ol) and compare reaction rates in esterification or oxidation .

Key Recommendations for Researchers

- Synthesis : Prioritize protective group strategies (e.g., TMS ethers) to stabilize intermediates.

- Characterization : Combine NMR, IR, and computational validation to address spectral ambiguities.

- Safety : Adopt protocols for moisture-sensitive and potentially irritant compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。